3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine
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Overview
Description
3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine is a complex organic compound that features a pyridazine ring, a piperidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the piperidine ring, and the oxolane ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and have similar pharmacological properties.
Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.
Oxolane Derivatives: These compounds share the oxolane ring and are used in various chemical applications.
Uniqueness
3-({1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyridazine is unique due to its combination of three different rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its structural complexity allows for fine-tuning of its properties for specific applications.
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(16-3-1-8-20-18(16)27-15-7-12-25-13-15)23-10-5-14(6-11-23)26-17-4-2-9-21-22-17/h1-4,8-9,14-15H,5-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQLAYNSGBWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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